1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline
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Overview
Description
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by the presence of an isoquinoline core with specific substituents, making it a subject of interest in medicinal chemistry and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization under acidic conditions . Another method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include a variety of isoquinoline derivatives with potential biological activities, such as antineuroinflammatory agents and enzyme inhibitors .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking specific substituents.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a phenyl group at the 1-position.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.
Uniqueness
1,2,3,4-Tetrahydro-1-(p-(isopropylsulfonyl)phenyl)-6,7-dimethoxy-isoquinoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the isopropylsulfonyl and dimethoxy groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
CAS No. |
20884-90-6 |
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Molecular Formula |
C20H25NO4S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
6,7-dimethoxy-1-(4-propan-2-ylsulfonylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)26(22,23)16-7-5-14(6-8-16)20-17-12-19(25-4)18(24-3)11-15(17)9-10-21-20/h5-8,11-13,20-21H,9-10H2,1-4H3 |
InChI Key |
FMUVIFLFKIUPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC |
Origin of Product |
United States |
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